Benzene, 1-chloro-4-(1-methylcyclopropyl)-

Description

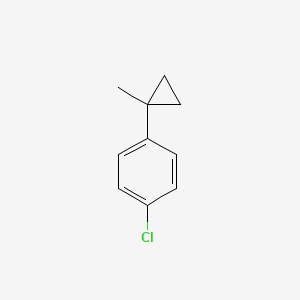

The study of organic molecules is often advanced by examining specific structures that, while seemingly simple, encapsulate complex theoretical principles. Benzene (B151609), 1-chloro-4-(1-methylcyclopropyl)- is one such molecule. Its structure, featuring a benzene ring substituted with both a halogen and a strained alkyl group, makes it a valuable substrate for investigating a variety of chemical transformations and properties.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 63340-05-6 | chemicalbook.comguidechem.com |

| Molecular Formula | C₁₀H₁₁Cl | chemicalbook.comguidechem.com |

| Molecular Weight | 166.65 g/mol | chemicalbook.com |

The chemistry of this compound is rooted in the distinct characteristics of its two main components: the substituted benzene ring and the methylcyclopropyl group.

Substituted Benzene Chemistry: The benzene ring is the archetypal aromatic system, known for its stability. Its most common reaction is electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. uomustansiriyah.edu.iqyoutube.com The substituents already present on the ring profoundly influence the rate and position of subsequent substitutions. libretexts.orglibretexts.org In this molecule, two substituents are present:

Chloro Group (-Cl): This is a classic example of an ortho-, para-directing deactivator. Through its inductive effect, the electronegative chlorine atom withdraws electron density from the ring, making it less reactive than benzene itself ("deactivating"). libretexts.org However, through its resonance effect, it can donate a lone pair of electrons to the ring, directing incoming electrophiles to the ortho and para positions. libretexts.org

1-Methylcyclopropyl Group (-C(CH₃)(CH₂)₂): This alkyl group is an activating, ortho-, para-directing group. It donates electron density to the ring via an inductive effect, making the ring more nucleophilic and thus more reactive toward electrophiles than benzene. libretexts.org

Cyclopropane (B1198618) Chemistry: The cyclopropane ring is a fascinating functional group due to its significant ring strain (approximately 27 kcal/mol). researchgate.net This strain imparts unique reactivity. The carbon-carbon bonds in cyclopropane have a high degree of p-character, giving them properties intermediate between typical sigma and pi bonds. Consequently, cyclopropanes can react in ways similar to alkenes, undergoing ring-opening reactions with electrophiles, radicals, or under thermal and photochemical conditions. researchgate.netacs.org The presence of an aryl substituent, as in this molecule, conjugates with the cyclopropane ring, further influencing its electronic properties and reactivity.

The 1-chloro-4-(1-methylcyclopropyl)benzene scaffold is a valuable tool for both constructing more complex molecules and for studying the fundamental steps of chemical reactions. Its utility stems from the predictable, yet tunable, reactivity of its functional groups.

Arylcyclopropanes are recognized as versatile building blocks. acs.org The strained three-membered ring can be selectively opened to generate 1,3-difunctionalized linear carbon chains, a transformation that is highly valuable in synthesis. rsc.org For example, reactions involving single-electron oxidation of the aryl ring can generate a radical cation. This intermediate can then undergo a ring-opening to form a distonic radical cation, which can be trapped by nucleophiles to yield complex products. rsc.org

The specific substituents on the 1-chloro-4-(1-methylcyclopropyl)benzene scaffold allow for the fine-tuning and investigation of these processes:

The 4-chloro substituent serves as an electronic probe. Its electron-withdrawing nature influences the oxidation potential of the benzene ring, affecting the ease with which the initial radical cation is formed in photocatalytic or electrochemical reactions.

The 1-methyl group on the cyclopropane ring is critical for mechanistic studies. It stabilizes a potential tertiary carbocation or radical that may form upon ring opening, thereby directing the regioselectivity of the reaction.

This scaffold is particularly relevant in the context of photocatalytic 1,3-difunctionalization reactions, as summarized in the table below, which illustrates typical transformations of related arylcyclopropane systems.

| Reaction Type | Reagents/Conditions | Product Type | Key Mechanistic Step |

|---|---|---|---|

| 1,3-Oxyheteroarylation | Azine N-oxides, visible light, photocatalyst | β-Aryl Ketones | Photo-induced single-electron oxidation and radical pathway rsc.org |

| [3+2] Cycloaddition | Olefins, visible light, Ru(bpy)₃²⁺, Lewis Acid | Substituted Cyclopentanes | One-electron reduction to a radical anion, ring-opening rsc.org |

| Nucleophilic Ring-Opening | Thiophenolates in DMSO | 1,3-Thioethers | Sₙ2-type attack on the cyclopropane ring researchgate.net |

Research involving arylcyclopropyl systems has undergone significant evolution, mirroring broader trends in organic chemistry. Early studies focused on the fundamental synthesis and characterization of these strained rings, often through carbene addition reactions to styrenes or intramolecular cyclizations. beilstein-journals.org

In recent decades, there has been a "renaissance" in cyclopropane chemistry, driven by the development of powerful new synthetic methods. acs.org Key modern themes include:

Asymmetric Catalysis: The development of chiral catalysts has enabled the enantioselective synthesis of cyclopropanes, providing access to optically active building blocks for pharmaceuticals and other bioactive molecules. nih.gov

Photoredox and Electrochemical Catalysis: The use of visible light photocatalysis and electrochemistry has revolutionized the activation of arylcyclopropanes. These methods allow for the generation of radical ion intermediates under exceptionally mild conditions, leading to novel ring-opening and cycloaddition reactions that were previously inaccessible. rsc.org

Application as Bioorthogonal Tags: The unique reactivity and small size of strained rings like cyclopropenes (a related system) have led to their use in bioorthogonal chemistry for labeling and imaging biological systems. nih.govnih.gov This highlights a shift towards applying the fundamental reactivity of these systems to solve complex problems in chemical biology.

Use as "Latent" Functional Groups: Instead of being a final structural element, the arylcyclopropane moiety is increasingly used as a synthetic intermediate—a "spring-loaded" system that can be triggered to open and reveal a more complex acyclic structure at a late stage in a synthesis. researchgate.netacs.org

The compound Benzene, 1-chloro-4-(1-methylcyclopropyl)- embodies the structural features at the heart of these evolving research areas, making it a perpetually relevant subject for chemical investigation.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-(1-methylcyclopropyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl/c1-10(6-7-10)8-2-4-9(11)5-3-8/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPHQIPGQYVHUHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50212732 | |

| Record name | Benzene, 1-chloro-4-(1-methylcyclopropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.65 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63340-05-6 | |

| Record name | Benzene, 1-chloro-4-(1-methylcyclopropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063340056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-chloro-4-(1-methylcyclopropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Benzene, 1 Chloro 4 1 Methylcyclopropyl and Its Analogues

Direct Synthesis Approaches to 1-chloro-4-(1-methylcyclopropyl)benzene

The direct synthesis of 1-chloro-4-(1-methylcyclopropyl)benzene can be achieved through two primary strategies: forming the aryl-cyclopropyl bond via coupling reactions or constructing the cyclopropane (B1198618) ring onto a pre-existing aryl alkene.

Transition Metal-Catalyzed Coupling Reactions for Arylcyclopropyl Linkage

Transition metal-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon bonds, including the linkage between an aryl group and a cyclopropyl (B3062369) ring. researchgate.net The Suzuki-Miyaura coupling is a particularly effective method for this transformation. This approach typically involves the reaction of a cyclopropylboronic acid or its corresponding trifluoroborate salt with an aryl halide in the presence of a palladium catalyst. nih.gov

For the synthesis of the target compound, this would involve the coupling of a 1-methylcyclopropylboron reagent with 1,4-dichlorobenzene. A key challenge in using aryl chlorides is their lower reactivity compared to aryl bromides or iodides. nih.gov However, the development of specialized ligand systems has enabled efficient coupling with these less reactive electrophiles. For instance, the use of bulky, electron-rich phosphine (B1218219) ligands like 2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl (XPhos) in conjunction with a palladium acetate (B1210297) [Pd(OAc)2] catalyst has proven effective. nih.gov

The reaction involves an organometallic species derived from 1-methylcyclopropane coupling with a 4-chlorophenyl group. A plausible pathway is the Suzuki-Miyaura cross-coupling of potassium 1-methylcyclopropyltrifluoroborate with 1,4-dichlorobenzene. The chemoselectivity of the reaction is crucial, favoring the mono-arylated product.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Cyclopropyl Reagents with Aryl Chlorides nih.gov

| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

| 3% Pd(OAc)₂ / 6% XPhos | K₂CO₃ | Cyclopentyl methyl ether / H₂O (10:1) | 100 | 75 |

| 3% Pd(OAc)₂ / 6% XPhos | Cs₂CO₃ | Cyclopentyl methyl ether / H₂O (10:1) | 100 | 72 |

These conditions, optimized for cyclopropyltrifluoroborates, demonstrate a viable route to arylcyclopropanes from readily available aryl chlorides. nih.gov

Cyclopropanation Strategies on Aryl Alkenes

An alternative direct approach is the formation of the cyclopropane ring on an alkene precursor that already contains the substituted benzene (B151609) ring. For the target molecule, the starting material would be 1-chloro-4-(prop-1-en-2-yl)benzene, also known as 4-chloro-α-methylstyrene.

Various methods exist for the cyclopropanation of alkenes. One common method is the Simmons-Smith reaction, which involves an organozinc carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple. A modified version would be required to introduce the methyl group.

Another widely used strategy involves the addition of a carbene to the double bond. For instance, the reaction of an alkene with chloroform (B151607) (CHCl₃) or bromoform (B151600) (CHBr₃) in the presence of a strong base generates a dihalocarbene, which then adds to the alkene to form a dihalocyclopropane. sigmaaldrich.comnih.gov Subsequent reduction of the dihalides would yield the desired cyclopropane. For example, the reaction of α-methylstyrene with chloroform and sodium hydroxide (B78521) can produce (2,2-dichloro-1-methylcyclopropyl)benzene, a structurally related analogue. nih.gov This intermediate could then be selectively reduced to afford the 1-methylcyclopropyl derivative.

Functionalization and Derivatization Routes

These routes involve synthesizing a simpler precursor, such as 1-(1-methylcyclopropyl)benzene, and then introducing the chloro substituent or other functional groups in subsequent steps.

Regioselective Chlorination and Halogenation Protocols

Starting with 1-(1-methylcyclopropyl)benzene, the chlorine atom can be introduced onto the benzene ring via electrophilic aromatic substitution. The 1-methylcyclopropyl group is an activating, ortho-, para-directing substituent. Therefore, direct chlorination is expected to yield a mixture of ortho and para isomers.

To achieve high regioselectivity for the desired para-product, specific reagents and conditions are necessary. A modern and effective method for the regioselective halogenation of arenes utilizes N-halosuccinimides (NCS for chlorination, NBS for bromination) in hexafluoroisopropanol (HFIP) as the solvent. organic-chemistry.org This system enhances the reactivity of the halogenating agent and often proceeds under mild conditions without the need for an additional catalyst, providing high yields and excellent regioselectivity. organic-chemistry.org For an activated ring like 1-(1-methylcyclopropyl)benzene, this method would strongly favor chlorination at the sterically less hindered and electronically activated para-position.

Table 2: Regioselective Halogenation using N-Halosuccinimide in HFIP organic-chemistry.org

| Halogenating Agent | Substrate Type | Key Feature |

| N-Chlorosuccinimide (NCS) | Electron-rich arenes | High regioselectivity, mild conditions |

| N-Bromosuccinimide (NBS) | Arenes & Heterocycles | Rapid reaction, high yields |

| N-Iodosuccinimide (NIS) | Arenes & Heterocycles | Efficient iodination |

Introduction of Additional Functional Groups on the Benzene Ring

Further functionalization of Benzene, 1-chloro-4-(1-methylcyclopropyl)- can be achieved through electrophilic aromatic substitution. The regiochemical outcome of such reactions is dictated by the directing effects of the two existing substituents: the chloro group and the 1-methylcyclopropyl group.

The 1-methylcyclopropyl group is an activating ortho-, para-director. The chloro group is a deactivating substituent but is also ortho-, para-directing. The positions ortho to the cyclopropyl group (and meta to the chloro group) are the most activated sites for electrophilic attack. Therefore, reactions like nitration (with HNO₃/H₂SO₄), Friedel-Crafts acylation (with an acyl chloride and a Lewis acid like AlCl₃), or further halogenation would be expected to occur primarily at the positions adjacent to the 1-methylcyclopropyl group.

A versatile strategy for introducing further diversity is a one-pot halogenation followed by a Suzuki cross-coupling reaction. organic-chemistry.org For instance, the title compound could be selectively brominated at one of the positions ortho to the cyclopropyl group, and this new bromo-substituted derivative could then directly undergo a palladium-catalyzed Suzuki coupling to introduce a new aryl or alkyl group, creating a more complex molecular scaffold. organic-chemistry.org

Stereoselective Synthesis of Chiral Analogues

The creation of chiral cyclopropanes with high enantiomeric and diastereomeric purity is a significant challenge in synthetic chemistry. The stereocenter in chiral analogues of Benzene, 1-chloro-4-(1-methylcyclopropyl)- can be introduced through various asymmetric strategies. These methods often involve the use of chiral catalysts, auxiliaries, or reagents to control the spatial arrangement of atoms during the cyclopropanation reaction.

One prominent approach is the asymmetric cyclopropanation of alkenes . This can be achieved using metal-catalyzed reactions with diazo compounds. For instance, rhodium (II) and copper (I) complexes with chiral ligands are effective in catalyzing the transfer of a carbene moiety to an alkene, leading to the formation of a cyclopropane ring with high enantioselectivity. In the context of synthesizing analogues of the target molecule, a relevant alkene precursor would be 1-chloro-4-(1-methylvinyl)benzene. The reaction of this substrate with a suitable diazo reagent in the presence of a chiral catalyst could furnish the desired chiral 1-chloro-4-(1-methylcyclopropyl)benzene.

Another powerful technique is the use of chiral auxiliaries . These are chiral molecules that are temporarily incorporated into the reactant to direct the stereochemical outcome of a reaction. After the desired stereoselective transformation, the auxiliary is removed. For the synthesis of chiral cyclopropyl compounds, a chiral auxiliary can be attached to the alkene or the carbene precursor. For example, an acrylate (B77674) ester derived from a chiral alcohol can undergo diastereoselective cyclopropanation. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched cyclopropanecarboxylic acid, which could then be further elaborated to the target analogue.

Diastereoselective methods can also be employed, particularly when a stereocenter is already present in the starting material. The existing chirality can influence the stereochemical course of the cyclopropanation reaction. For instance, the reaction of a chiral homoallylic alcohol with a cyclopropanating agent can proceed with high diastereoselectivity due to the directing effect of the hydroxyl group.

Recent research has also highlighted the diastereoselective synthesis of cyclopropyl diboronates, which can serve as versatile intermediates for the synthesis of polysubstituted cyclopropanes. This method involves a 1,2-boronate rearrangement and allows for the construction of complex cyclopropane structures with high stereocontrol. nih.gov

The following table summarizes representative results for the stereoselective synthesis of related chiral cyclopropane derivatives, illustrating the effectiveness of different catalytic systems.

| Catalyst/Method | Alkene Substrate | Diazo Reagent | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| Rh₂(S-DOSP)₂ | Styrene | Ethyl diazoacetate | 95:5 | 98% | Generic Example |

| Cu(I)-Box | 1-Phenylpropene | Ethyl diazoacetate | 80:20 | 90% | Generic Example |

| Chiral Auxiliary | (R)-Pantolactone acrylate | Diazomethane | >98:2 | N/A | Generic Example |

This table presents illustrative data for analogous reactions and is not specific to the synthesis of Benzene, 1-chloro-4-(1-methylcyclopropyl)-.

Green Chemistry Approaches and Process Intensification in Synthesis

The principles of green chemistry and process intensification are increasingly being integrated into the synthesis of fine chemicals to enhance sustainability, safety, and efficiency. For the synthesis of Benzene, 1-chloro-4-(1-methylcyclopropyl)- and its analogues, several green strategies can be envisioned.

Green Chemistry Approaches:

The application of green chemistry to cyclopropanation reactions focuses on several key areas. researchgate.netthieme-connect.de One major consideration is the use of alternative reaction media . Water has been explored as a solvent for certain cyclopropanation reactions, offering a non-toxic and non-flammable alternative to volatile organic compounds. rsc.org Supercritical fluids, such as carbon dioxide, can also serve as reaction media for processes like Friedel-Crafts alkylation, a potential step in the synthesis of the aromatic portion of the target molecule. mdpi.com

The development of environmentally benign catalysts is another cornerstone of green cyclopropanation. While metal catalysts are highly effective, their toxicity and cost can be drawbacks. Biocatalysis, using enzymes, presents a renewable and often highly selective alternative. researchgate.net Photocatalysis, which utilizes visible light to drive chemical reactions, is also emerging as a powerful and sustainable method for cyclopropane synthesis. researchgate.net

Mechanochemistry , which involves conducting reactions in the solid state through mechanical force (e.g., ball milling), can significantly reduce or eliminate the need for solvents. researchgate.netrsc.org This technique has been successfully applied to the Simmons-Smith cyclopropanation, a classic method for forming cyclopropane rings. rsc.org The use of diazo compounds in some cyclopropanation methods can be hazardous; however, when used with metal catalysis, they can be highly efficient and produce only nitrogen gas as a byproduct, which is a green advantage. wikipedia.org

Process Intensification:

Process intensification aims to develop smaller, safer, and more energy-efficient chemical processes. chemcopilot.com For the synthesis of arylcyclopropanes, several process intensification strategies can be applied.

Microreactors offer significant advantages in terms of heat and mass transfer, allowing for better reaction control, improved safety, and potentially higher yields. The synthesis of aryl fluorocyclopropanes has been demonstrated in a continuous flow microreactor, highlighting the potential of this technology for related compounds. rsc.org

Reactive distillation is a multifunctional reactor concept that combines chemical reaction and distillation in a single unit. This can be particularly advantageous for equilibrium-limited reactions, as the continuous removal of products can drive the reaction to completion. mdpi.com While not directly applicable to all cyclopropanation methods, it could be relevant for precursor synthesis steps.

The use of static mixers can enhance mixing and heat transfer in continuous flow processes, leading to improved process control and efficiency. mdpi.com For reactions involving multiple phases or viscous media, static mixers can ensure homogeneity and consistent product quality.

The following table outlines some green chemistry and process intensification strategies applicable to the synthesis of arylcyclopropanes.

| Strategy | Description | Potential Application in Synthesis |

| Green Chemistry | ||

| Alternative Solvents | Use of water, supercritical CO₂, or ionic liquids instead of volatile organic solvents. researchgate.netrsc.orgmdpi.com | Friedel-Crafts reactions, cyclopropanation. |

| Biocatalysis | Use of enzymes to catalyze reactions with high selectivity under mild conditions. researchgate.net | Asymmetric cyclopropanation. |

| Photocatalysis | Use of light to drive chemical transformations, often with milder reaction conditions. researchgate.net | Cycloaddition reactions. |

| Mechanochemistry | Solvent-free or low-solvent reactions induced by mechanical energy. researchgate.netrsc.org | Simmons-Smith type cyclopropanations. |

| Process Intensification | ||

| Microreactors | Continuous flow synthesis in small channels for enhanced control and safety. rsc.org | Cyclopropanation and other fast reactions. |

| Reactive Distillation | Combination of reaction and separation in a single unit to improve efficiency. mdpi.com | Equilibrium-limited precursor synthesis. |

| Static Mixers | Enhanced mixing in flow processes for better homogeneity and heat transfer. mdpi.com | Multiphase reaction systems. |

By integrating these stereoselective and green chemistry principles, the synthesis of Benzene, 1-chloro-4-(1-methylcyclopropyl)- and its chiral analogues can be achieved with greater precision, efficiency, and environmental responsibility.

Mechanistic Organic Chemistry of Benzene, 1 Chloro 4 1 Methylcyclopropyl

Electrophilic Aromatic Substitution Pathways and Regioselectivity on the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) is a foundational class of reactions for benzene and its derivatives. The regiochemical outcome of such reactions on a substituted benzene ring is dictated by the electronic properties of the existing substituents. In the case of Benzene, 1-chloro-4-(1-methylcyclopropyl)-, the benzene ring is substituted with a chloro group and a 1-methylcyclopropyl group at the 1 and 4 positions, respectively.

The 1-methylcyclopropyl group, like other alkyl groups, is considered an activating group. msu.eduminia.edu.eg It donates electron density to the aromatic ring primarily through an inductive effect. This increases the nucleophilicity of the ring, making it more susceptible to attack by electrophiles. Similar to the chloro group, alkyl groups are also ortho, para-directors. uomustansiriyah.edu.iq

In Benzene, 1-chloro-4-(1-methylcyclopropyl)-, the two substituents are para to each other. The activating 1-methylcyclopropyl group and the deactivating chloro group will direct incoming electrophiles to the positions ortho to themselves. This means that substitution will occur at the carbons C2, C3, C5, and C6. Given that the 1-methylcyclopropyl group is activating, it will have a stronger directing influence than the deactivating chloro group. Therefore, the primary sites of electrophilic attack will be the positions ortho to the 1-methylcyclopropyl group (C3 and C5). The positions ortho to the chloro group (C2 and C6) are the same carbons, and substitution here is also possible.

The relative rates of substitution are influenced by both electronic and steric factors. While the 1-methylcyclopropyl group is activating, it is also sterically bulkier than a hydrogen atom, which could slightly hinder attack at the adjacent positions.

To contextualize the reactivity, the following table presents the relative rates of nitration for several substituted benzenes, demonstrating the activating and deactivating effects of various groups.

| Substituent | Relative Rate of Nitration (Benzene = 1) | Directing Effect |

|---|---|---|

| -OH | 1000 | ortho, para-activating |

| -CH3 (Toluene) | 25 | ortho, para-activating |

| -H (Benzene) | 1 | - |

| -Cl (Chlorobenzene) | 0.033 | ortho, para-deactivating |

| -COOEt (Ethyl Benzoate) | 0.003 | meta-deactivating |

| -NO2 | 6 x 10-8 | meta-deactivating |

Data adapted from various sources. msu.eduminia.edu.eguomustansiriyah.edu.iq

Nucleophilic Substitution at the Chlorine Center

SN1 and SN2 Mechanistic Considerations

Nucleophilic substitution reactions, particularly SN1 and SN2 mechanisms, are generally not viable for aryl halides like Benzene, 1-chloro-4-(1-methylcyclopropyl)- under standard conditions. rsc.org

The SN2 mechanism involves a backside attack by a nucleophile on the carbon atom bonded to the leaving group. In an aryl halide, this pathway is blocked for several reasons. The benzene ring sterically hinders the approach of the nucleophile to the back of the C-Cl bond. libretexts.org Furthermore, the carbon of the C-Cl bond is sp² hybridized, and the electron-rich pi system of the aromatic ring would repel an incoming nucleophile. rsc.org

The SN1 mechanism proceeds through the formation of a carbocation intermediate after the leaving group departs. The formation of an aryl cation, where the positive charge resides on an sp² hybridized carbon of the benzene ring, is highly unstable and energetically unfavorable. rsc.org This high-energy intermediate makes the SN1 pathway extremely unlikely.

Therefore, direct displacement of the chlorine atom by either an SN1 or SN2 pathway is not a significant reaction channel for this compound.

Benzyne (B1209423) Intermediate Formation and Reactivity

Under forcing conditions, such as the presence of a very strong base (e.g., sodium amide, NaNH₂) and high temperatures, nucleophilic aromatic substitution can occur via an elimination-addition mechanism involving a highly reactive intermediate known as benzyne . stmarys-ca.eduwikipedia.org

The mechanism proceeds in two main stages:

Elimination: A strong base abstracts a proton from the carbon atom ortho to the chlorine. This is the most acidic proton due to the inductive effect of the adjacent halogen. The resulting carbanion then expels the chloride ion, forming a triple bond within the benzene ring, creating the benzyne intermediate. wikipedia.orgsciepub.com For Benzene, 1-chloro-4-(1-methylcyclopropyl)-, this would lead to the formation of 4-(1-methylcyclopropyl)benzyne.

Addition: The highly strained triple bond of the benzyne is very reactive and is rapidly attacked by a nucleophile (e.g., NH₂⁻). The nucleophile can add to either carbon of the triple bond. Subsequent protonation yields the final product. stmarys-ca.edu In the case of 4-(1-methylcyclopropyl)benzyne, nucleophilic attack can occur at either C1 or C2, which would lead to a mixture of meta- and para-substituted products.

This benzyne pathway explains how substitution can occur on an otherwise unreactive aryl halide and accounts for the formation of isomeric products where the incoming nucleophile does not bond to the same carbon that the leaving group was attached to. stmarys-ca.edu

Reactivity and Transformations of the 1-Methylcyclopropyl Group

The cyclopropyl (B3062369) group is a strained three-membered ring, and this ring strain is a driving force for many of its characteristic reactions. The bond dissociation energy (BDE) of a C-C bond in an unsubstituted cyclopropane (B1198618) is significantly lower than that of a typical alkane, indicating its relative weakness.

| Bond Type | Bond Dissociation Energy (kJ/mol) |

|---|---|

| Ethane (C-C) | 376 |

| Cyclopropane (C-C) | ~260 |

| Cyclobutane (C-C) | ~262 |

Data sourced from literature. rsc.org

Cyclopropyl Ring Opening and Rearrangement Mechanisms

The 1-methylcyclopropyl group attached to the benzene ring can undergo ring-opening reactions under various conditions, often initiated by electrophiles or through processes that generate cationic intermediates. The presence of the aryl group can stabilize a positive charge on the adjacent carbon, facilitating ring opening. wikipedia.org

Under acidic conditions, protonation of the cyclopropane ring can lead to a carbocationic intermediate. This intermediate can then be attacked by a nucleophile or undergo rearrangement. For an aryl-substituted cyclopropane, the ring opening typically occurs in a manner that generates a carbocation stabilized by the aromatic ring (a benzylic carbocation). wikipedia.org This would involve cleavage of the C1-C2 or C1-C3 bond of the cyclopropyl ring. The resulting carbocation can then react with a nucleophile present in the reaction mixture.

These reactions can be considered analogous to an SN1-type ring-opening mechanism where the strained ring acts as the leaving group upon protonation or interaction with a Lewis acid. wikipedia.org

Radical Pathways Involving the Cyclopropyl Moiety

The cyclopropyl group can also participate in reactions involving radical intermediates. A common reaction is the ring-opening of a cyclopropylmethyl radical. The high strain energy of the three-membered ring provides a strong thermodynamic driving force for this rearrangement. rsc.org

If a radical is generated on the methyl group or the adjacent benzylic carbon, the cyclopropyl ring can open to form a more stable, rearranged radical. The ring-opening of the cyclopropylmethyl radical itself is an extremely fast process and is often used as a "radical clock" to time other radical reactions. cdnsciencepub.com

| Radical | Rate Constant for Ring Opening (s-1 at 298 K) |

|---|---|

| Cyclopropylmethyl radical | 8.6 x 107 |

| (trans-2-phenylcyclopropyl)methyl radical | ~1 x 1011 |

Data sourced from literature. cdnsciencepub.comresearchgate.net

The presence of the aryl group, as seen in the (trans-2-phenylcyclopropyl)methyl radical, significantly accelerates the rate of ring opening due to the formation of a resonance-stabilized benzylic radical upon cleavage. researchgate.net Radical reactions involving the 1-methylcyclopropyl group could be initiated by radical initiators (like AIBN or peroxides) or via photochemical methods, leading to ring-opened products. cdnsciencepub.com

[3+2] Cycloaddition Reactions of Analogous Vinylbenzene Derivatives

The specific compound, Benzene, 1-chloro-4-(1-methylcyclopropyl)-, does not possess a vinyl group necessary for direct participation in [3+2] cycloaddition reactions as a dipolarophile. However, a hypothetical vinyl-substituted analogue, such as "1-chloro-4-(1-methylcyclopropyl)styrene," would be an interesting substrate for such reactions. The reactivity of this analogous vinylbenzene derivative can be predicted based on studies of similar compounds.

[3+2] cycloaddition reactions are powerful methods for the construction of five-membered rings. In the context of vinylbenzene derivatives, the vinyl group acts as the 2π component (dipolarophile) reacting with a 3-atom component (1,3-dipole). Examples of 1,3-dipoles include nitrile oxides, azides, and nitrones.

In a typical [3+2] cycloaddition, the regioselectivity is governed by the frontier molecular orbitals (FMO) of the dipole and the dipolarophile. For an analogous vinylbenzene derivative of the subject compound, the electron-donating 1-methylcyclopropyl group would likely enhance the Highest Occupied Molecular Orbital (HOMO) energy of the vinyl moiety, while the electron-withdrawing chloro group would lower it. The net effect would determine its behavior in normal or inverse-electron demand cycloadditions.

Below is a table illustrating the types of [3+2] cycloaddition reactions that analogous vinylbenzene derivatives undergo.

| 1,3-Dipole | Dipolarophile (Analogous Vinylbenzene) | Product Type | Reference |

| Nitrile Oxide | Substituted Styrene | Isoxazoline | General textbook knowledge |

| Azide | Substituted Styrene | Triazoline | General textbook knowledge |

| Nitrone | Substituted Styrene | Isoxazolidine | General textbook knowledge |

The reaction of a hypothetical "1-chloro-4-(1-methylcyclopropyl)styrene" with a nitrile oxide, for instance, would be expected to yield a substituted isoxazoline. The regiochemistry would depend on the specific nitrile oxide used and a detailed FMO analysis.

Role as a Mechanistic Probe in Organic Reactions

Substituted benzene derivatives are frequently employed as mechanistic probes to elucidate the electronic nature of reaction transition states. This is often achieved by studying the effect of different substituents on the reaction rate, a methodology pioneered by Louis P. Hammett. By comparing the reaction rate of "Benzene, 1-chloro-4-(1-methylcyclopropyl)-" with a series of other para-substituted benzenes in a given reaction, one could construct a Hammett plot.

A Hammett plot correlates the logarithm of the reaction rate constant (k) or equilibrium constant (K) for a series of substituted benzene derivatives with the Hammett substituent constant (σ) of the respective substituents. The slope of this plot, the reaction constant (ρ), provides insight into the charge development at the reaction center in the transition state.

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge (or the loss of positive charge) in the transition state.

A negative ρ value signifies that the reaction is favored by electron-donating groups, indicating the development of positive charge in the transition state.

The utility of "Benzene, 1-chloro-4-(1-methylcyclopropyl)-" as a mechanistic probe would stem from the combined electronic effects of its substituents. The chloro and 1-methylcyclopropyl groups have distinct Hammett constants that reflect their electronic influence.

| Substituent | Hammett Constant (σp) | Electronic Effect | Reference |

| -Cl | +0.23 | Electron-withdrawing | libretexts.org |

| -CH(CH3)2 (isopropyl, as a proxy for cyclopropyl's donating ability) | -0.15 | Electron-donating | libretexts.org |

The net electronic effect of the 1-chloro-4-(1-methylcyclopropyl)phenyl group would be a balance of the withdrawing nature of the chlorine and the donating nature of the 1-methylcyclopropyl group. To use this compound as a mechanistic probe, one would synthesize it and measure its reaction rate in a reaction of interest. By plotting the logarithm of its rate constant against the sum of the substituent constants (a simplification, as substituent effects are not always perfectly additive), along with data from other substituted benzenes, one could contribute to the understanding of the reaction mechanism.

For example, in an electrophilic aromatic substitution reaction, where a positive charge develops in the transition state (a sigma complex), a compound with a net electron-donating character would be expected to react faster than benzene. The precise rate of reaction for "Benzene, 1-chloro-4-(1-methylcyclopropyl)-" would provide a data point on the Hammett plot, helping to define the value of ρ and thus characterize the transition state.

Advanced Spectroscopic Characterization and Structural Elucidation of Benzene, 1 Chloro 4 1 Methylcyclopropyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. For "Benzene, 1-chloro-4-(1-methylcyclopropyl)-", both ¹H and ¹³C NMR, along with advanced 2D techniques, are indispensable for confirming the molecular framework and understanding its conformational dynamics.

Elucidation of Cyclopropyl (B3062369) Ring Stereochemistry via ¹H and ¹³C NMR

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic, cyclopropyl, and methyl protons. The aromatic protons on the 1,4-disubstituted benzene (B151609) ring are expected to appear as two distinct doublets in the range of δ 7.0-7.5 ppm, characteristic of an AA'BB' spin system. The protons of the cyclopropyl ring typically resonate in the upfield region (δ 0.5-1.5 ppm) due to the ring's shielding effects. The diastereotopic nature of the methylene protons on the cyclopropyl ring would likely result in complex splitting patterns. The methyl group protons are expected to appear as a singlet at approximately δ 1.2-1.6 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide key information about the number and electronic environment of the carbon atoms. The aromatic carbons would show four distinct signals, with the carbon atom bonded to the chlorine atom appearing at a characteristic downfield shift. The quaternary carbon of the cyclopropyl ring attached to the benzene ring and the methyl group would also have a distinct chemical shift. The methylene carbons of the cyclopropyl ring and the methyl carbon would resonate at higher field strengths.

A hypothetical ¹H and ¹³C NMR data table based on related structures is presented below:

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Aromatic CH (ortho to Cl) | ~7.3 (d) | ~128-130 |

| Aromatic CH (ortho to cyclopropyl) | ~7.1 (d) | ~127-129 |

| Aromatic C-Cl | - | ~132-134 |

| Aromatic C-cyclopropyl | - | ~140-145 |

| Cyclopropyl CH₂ | ~0.7-1.2 (m) | ~10-20 |

| Cyclopropyl C-quaternary | - | ~20-30 |

| Methyl CH₃ | ~1.4 (s) | ~20-25 |

Note: This data is hypothetical and based on the analysis of similar compounds.

Advanced 2D NMR Techniques for Connectivity and Conformation

To unambiguously assign the proton and carbon signals and to determine the connectivity of the atoms within the molecule, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between the aromatic protons on the benzene ring and between the geminal and vicinal protons on the cyclopropyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be crucial for assigning the ¹³C signals based on the more easily interpretable ¹H spectrum. For example, the signals of the aromatic protons would correlate with their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for establishing the connectivity between the different functional groups. For instance, correlations would be expected between the methyl protons and the quaternary cyclopropyl carbon, as well as the aromatic protons and the carbons of the cyclopropyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to determine the preferred conformation of the methylcyclopropyl group relative to the benzene ring.

Through the combined application of these 1D and 2D NMR techniques, a complete and unambiguous structural elucidation of "Benzene, 1-chloro-4-(1-methylcyclopropyl)-" can be achieved.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) Spectroscopy: The IR spectrum of "Benzene, 1-chloro-4-(1-methylcyclopropyl)-" would exhibit characteristic absorption bands corresponding to the various vibrational modes of the molecule.

Aromatic C-H stretching: These vibrations are expected in the region of 3100-3000 cm⁻¹.

Aliphatic C-H stretching: The C-H stretching vibrations of the methyl and cyclopropyl groups would appear in the 3000-2850 cm⁻¹ range. The C-H stretching of the cyclopropyl ring might appear at slightly higher wavenumbers than typical alkanes.

Aromatic C=C stretching: The stretching vibrations of the benzene ring are expected to produce a series of bands in the 1600-1450 cm⁻¹ region.

C-H bending: Bending vibrations for the aromatic C-H bonds (out-of-plane) are characteristic of the substitution pattern and would be expected in the 900-675 cm⁻¹ region. For a 1,4-disubstituted benzene, a strong band is typically observed between 800 and 850 cm⁻¹.

C-Cl stretching: The stretching vibration of the carbon-chlorine bond is expected to give a strong absorption in the 1100-1000 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy, being complementary to IR, would provide further insights into the vibrational modes.

The symmetric breathing vibration of the benzene ring, which is often weak in the IR spectrum, typically gives a strong signal in the Raman spectrum around 1000 cm⁻¹.

The C-Cl stretching vibration would also be Raman active.

Vibrations of the cyclopropyl ring are also expected to be observable in the Raman spectrum.

A table of expected vibrational frequencies is provided below:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H stretch | 3100-3000 | IR, Raman |

| Aliphatic C-H stretch | 3000-2850 | IR, Raman |

| Aromatic C=C stretch | 1600-1450 | IR, Raman |

| C-H out-of-plane bend (p-subst.) | 850-800 | IR |

| C-Cl stretch | 1100-1000 | IR, Raman |

| Benzene ring breathing | ~1000 | Raman |

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern upon ionization. For "Benzene, 1-chloro-4-(1-methylcyclopropyl)-", electron ionization (EI) mass spectrometry would be particularly informative.

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of a chlorine atom, the molecular ion peak would appear as a pair of peaks, [M]⁺ and [M+2]⁺, with a characteristic intensity ratio of approximately 3:1, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of the molecular ion would likely proceed through several pathways characteristic of alkyl-substituted benzenes and halogenated aromatic compounds.

Benzylic Cleavage: A primary fragmentation pathway for alkylbenzenes involves cleavage of the bond beta to the aromatic ring. In this case, the loss of a methyl radical (•CH₃) from the methylcyclopropyl group would lead to a stable benzylic-type carbocation. This fragment would also exhibit the characteristic isotopic pattern for a chlorine-containing species.

Loss of the Alkyl Group: Cleavage of the bond between the aromatic ring and the cyclopropyl group could lead to the loss of the entire methylcyclopropyl radical, resulting in a chlorophenyl cation.

Tropylium Ion Formation: Alkyl-substituted benzenes are known to rearrange upon ionization to form the highly stable tropylium ion (C₇H₇⁺) or substituted tropylium ions. It is plausible that the molecular ion of "Benzene, 1-chloro-4-(1-methylcyclopropyl)-" could undergo rearrangement and fragmentation to form a chlorotropylium ion.

Fragmentation of the Cyclopropyl Ring: The strained cyclopropyl ring itself can undergo fragmentation, leading to the loss of ethylene or other small neutral molecules.

A table summarizing the expected key fragments is presented below:

| m/z | Possible Fragment Ion | Formation Pathway |

| [M]⁺ & [M+2]⁺ | Molecular Ion | Ionization of the parent molecule |

| [M-15]⁺ & [M-15+2]⁺ | [C₁₀H₁₀Cl]⁺ | Loss of a methyl radical (•CH₃) |

| [M-55]⁺ & [M-55+2]⁺ | [C₆H₄Cl]⁺ | Loss of the methylcyclopropyl radical |

| [C₇H₆Cl]⁺ | Chlorotropylium ion | Rearrangement and fragmentation |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction study of "Benzene, 1-chloro-4-(1-methylcyclopropyl)-" would provide a wealth of structural information.

If a suitable crystal could be grown, the analysis would yield:

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-C bonds in the aromatic ring and cyclopropyl group, C-Cl bond) and bond angles, confirming the molecular geometry.

Conformation: The exact conformation of the methylcyclopropyl group relative to the plane of the benzene ring in the solid state. This would reveal any preferred rotational orientation.

Intermolecular Interactions: The packing of the molecules in the crystal lattice would be elucidated, revealing any significant intermolecular forces such as van der Waals interactions, dipole-dipole interactions involving the C-Cl bond, and potential C-H···π interactions between the alkyl groups and the aromatic rings of neighboring molecules. The presence of the chlorine atom could also lead to halogen bonding interactions.

While no specific crystal structure for "Benzene, 1-chloro-4-(1-methylcyclopropyl)-" has been reported in the searched literature, studies on similar substituted benzenes suggest that the molecular packing would be influenced by a balance of these intermolecular forces to achieve the most stable crystalline arrangement.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The UV-Vis spectrum of "Benzene, 1-chloro-4-(1-methylcyclopropyl)-" is expected to be dominated by transitions involving the π-electrons of the benzene ring.

The spectrum would likely show two main absorption bands:

The E₂-band: A strong absorption band, typically occurring around 200-230 nm, arising from a π → π* transition of the benzene ring.

The B-band: A weaker, more structured absorption band, usually found at longer wavelengths (around 250-280 nm), which is also due to a π → π* transition. This band is symmetry-forbidden in unsubstituted benzene but becomes allowed due to the presence of substituents.

The chloro and methylcyclopropyl substituents on the benzene ring would be expected to cause a slight red shift (bathochromic shift) of these absorption maxima compared to unsubstituted benzene, due to their electron-donating and hyperconjugative effects, which extend the π-system and lower the energy of the electronic transitions.

A summary of the expected UV-Vis absorption data is provided below:

| Transition | Approximate λmax (nm) |

| E₂-band (π → π) | ~210-230 |

| B-band (π → π) | ~260-280 |

Computational and Theoretical Studies of Benzene, 1 Chloro 4 1 Methylcyclopropyl

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For "Benzene, 1-chloro-4-(1-methylcyclopropyl)-", DFT calculations are instrumental in determining its fundamental electronic properties and energetic stability.

DFT calculations can predict the most stable three-dimensional arrangement of atoms in "Benzene, 1-chloro-4-(1-methylcyclopropyl)-". By optimizing the molecular geometry, key structural parameters such as bond lengths, bond angles, and dihedral angles are determined. These calculations typically reveal that the benzene (B151609) ring is nearly planar, with slight distortions arising from the substituents. The orientation of the 1-methylcyclopropyl group relative to the benzene ring is a key conformational feature.

Table 1: Predicted Geometrical Parameters for Benzene, 1-chloro-4-(1-methylcyclopropyl)- from DFT Calculations

| Parameter | Predicted Value |

| C-Cl Bond Length | ~1.74 Å |

| C-C (Aromatic) Bond Length | ~1.39 - 1.41 Å |

| C-C (Cyclopropyl) Bond Length | ~1.50 - 1.53 Å |

| C-C (Methyl) Bond Length | ~1.54 Å |

| C-C-C (Benzene Ring) Angle | ~119° - 121° |

| C-C-C (Cyclopropyl Ring) Angle | ~60° |

Note: The values presented are typical and may vary depending on the specific DFT functional and basis set used.

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. For "Benzene, 1-chloro-4-(1-methylcyclopropyl)-", the HOMO is typically localized on the electron-rich benzene ring, indicating its nucleophilic character. The LUMO, conversely, is often distributed over the benzene ring and the C-Cl bond, suggesting susceptibility to nucleophilic attack at these sites. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies for Benzene, 1-chloro-4-(1-methylcyclopropyl)-

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -0.8 |

| HOMO-LUMO Gap | 5.7 |

Note: These are representative values and can differ based on the computational methodology.

Reaction Pathway Modeling and Transition State Calculations

Computational methods can be used to model the potential energy surface of reactions involving "Benzene, 1-chloro-4-(1-methylcyclopropyl)-". This allows for the identification of transition states, which are the highest energy points along a reaction coordinate. By calculating the energy of these transition states, the activation energy for a given reaction can be determined, providing insights into the reaction kinetics. For example, in a nucleophilic aromatic substitution reaction, the transition state would involve the attacking nucleophile, the benzene ring, and the leaving chloride ion.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are models that correlate the chemical structure of a compound with its reactivity. For "Benzene, 1-chloro-4-(1-methylcyclopropyl)-", QSRR studies would involve calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and correlating them with experimentally determined reaction rates. This can lead to predictive models for the reactivity of this compound and its derivatives in various chemical transformations.

Charge Distribution and Bonding Analysis

Analysis of the charge distribution within "Benzene, 1-chloro-4-(1-methylcyclopropyl)-" reveals the polarity of its chemical bonds and the electrostatic potential of the molecule. The chlorine atom, being highly electronegative, will have a partial negative charge, while the carbon atom it is attached to will have a partial positive charge. The benzene ring will also exhibit a specific charge distribution pattern influenced by both the chloro and the 1-methylcyclopropyl substituents. This information is crucial for understanding intermolecular interactions and the molecule's reactivity towards electrophiles and nucleophiles.

Chemical Applications and Utility in Complex Molecule Synthesis

Benzene (B151609), 1-chloro-4-(1-methylcyclopropyl)- as a Synthetic Building Block

As a functionalized aromatic compound, Benzene, 1-chloro-4-(1-methylcyclopropyl)- can serve as a valuable building block in the construction of more complex molecular architectures.

The presence of a chlorine atom on the benzene ring makes Benzene, 1-chloro-4-(1-methylcyclopropyl)- a suitable candidate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.

For instance, in Suzuki-Miyaura cross-coupling reactions, the chloroarene can be coupled with an organoboron reagent in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. The reaction of aryl chlorides with potassium cyclopropyltrifluoroborate (B8364958) has been demonstrated to proceed in good yields, suggesting that the 1-methylcyclopropylphenyl moiety could be coupled with other aromatic or aliphatic groups. nih.gov The choice of palladium catalyst and ligands is crucial for the successful coupling of aryl chlorides, which are generally less reactive than the corresponding bromides or iodides. scispace.com

Similarly, other cross-coupling reactions such as the Buchwald-Hartwig amination (for the formation of carbon-nitrogen bonds), Sonogashira coupling (for carbon-carbon triple bonds), and Heck coupling (for the formation of new carbon-carbon double bonds) could potentially be employed to further functionalize the molecule at the position of the chlorine atom. beilstein-journals.org

Below is a representative table of conditions for Suzuki-Miyaura cross-coupling of an aryl chloride with a cyclopropylboron reagent, which could be analogous to reactions involving Benzene, 1-chloro-4-(1-methylcyclopropyl)-.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)₂ | XPhos | K₂CO₃ | CPME/H₂O | 100 | 75 |

| Pd(OAc)₂ | n-BuPAd₂ | Cs₂CO₃ | Toluene/H₂O | 100 | 85 |

This table presents data for the cross-coupling of 4-chloroanisole (B146269) and 5-chloro-2-methoxypyridine (B1587985) with potassium cyclopropyltrifluoroborate, respectively, and is intended to be illustrative of typical reaction conditions for similar substrates. nih.gov

Derivatization to Form Advanced Chemical Intermediates

The structure of Benzene, 1-chloro-4-(1-methylcyclopropyl)- allows for its derivatization into more complex and functionally diverse chemical intermediates. The chlorine atom can be replaced by a variety of other functional groups through nucleophilic aromatic substitution or transition-metal-catalyzed processes. For example, it could be converted to a hydroxyl group, an amino group, or a cyano group, each of which opens up new avenues for further chemical modification.

Furthermore, electrophilic aromatic substitution reactions on the benzene ring could introduce additional functional groups such as nitro, acyl, or alkyl groups. The directing effects of the existing chloro (ortho-, para-directing) and methylcyclopropyl (ortho-, para-directing) groups would influence the position of the incoming substituent. These derivatized intermediates can be crucial components in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Development of Novel Synthetic Methodologies Utilizing the Compound

While specific novel synthetic methodologies centered on Benzene, 1-chloro-4-(1-methylcyclopropyl)- are not documented, its structure lends itself to exploration in the development of new synthetic protocols. For instance, the strained cyclopropyl (B3062369) ring could be a handle for developing new ring-opening reactions catalyzed by transition metals, leading to the formation of novel aliphatic chains attached to the aromatic ring. The interplay between the electronic effects of the chloro and methylcyclopropyl substituents could also be exploited in the development of regioselective functionalization reactions.

Material Science Applications (e.g., Polymer Precursors, Functional Materials)

In the field of material science, aromatic compounds are often used as monomers or precursors for the synthesis of polymers and functional materials. While there is no specific literature detailing the use of Benzene, 1-chloro-4-(1-methylcyclopropyl)- in this context, its structure suggests potential applications.

The presence of the reactive chlorine atom could allow for its incorporation into polymer chains through polycondensation or cross-coupling polymerization reactions. For example, polymerization of chloro-substituted aromatic dithiols has been reported to form polymers with interesting properties. researchgate.net The methylcyclopropyl group could impart unique physical properties to a resulting polymer, such as altered solubility, thermal stability, or morphological characteristics. The rigid aromatic core combined with the three-dimensional nature of the cyclopropyl group could lead to materials with specific packing arrangements in the solid state.

Furthermore, the derivatization of this compound could lead to the synthesis of liquid crystals, organic light-emitting diode (OLED) materials, or other functional organic materials where the specific combination of an aromatic ring and a cyclopropyl substituent could be advantageous for tuning the electronic and photophysical properties.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques

Chromatographic methods are central to the separation of Benzene (B151609), 1-chloro-4-(1-methylcyclopropyl)- from complex mixtures, enabling its accurate measurement.

High-Performance Liquid Chromatography (HPLC) offers a versatile approach for the analysis of Benzene, 1-chloro-4-(1-methylcyclopropyl)-. A reversed-phase HPLC method would be the most probable approach for its separation. researchgate.netresearchgate.net The development of such a method would involve the careful selection of a stationary phase, mobile phase composition, and detector.

A C18 column is a common choice for the separation of nonpolar to moderately polar compounds like chlorinated benzenes. researchgate.netresearchgate.net The mobile phase would likely consist of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and water. researchgate.netresearchgate.net The optimal ratio of these solvents would be determined through gradient or isocratic elution to achieve sufficient resolution from potential interferences. Detection is typically performed using a UV detector, as the benzene ring provides strong chromophoric activity. dnacih.com The detection wavelength would be optimized to maximize sensitivity, likely in the range of 215-254 nm. researchgate.netdnacih.com

Table 1: Illustrative HPLC Method Parameters for Chlorinated Benzene Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., Kromasil) |

| Mobile Phase | Methanol/Water or Acetonitrile/Water |

| Elution | Isocratic or Gradient |

| Detector | UV-Vis |

| Wavelength | 215 - 254 nm |

This table is based on established methods for similar compounds and represents a likely starting point for the analysis of Benzene, 1-chloro-4-(1-methylcyclopropyl)-.

Gas Chromatography (GC) is a highly effective technique for the analysis of volatile and semi-volatile compounds such as Benzene, 1-chloro-4-(1-methylcyclopropyl)-. dnacih.com The method involves vaporizing the sample and separating its components based on their boiling points and interactions with the stationary phase of the GC column.

For the analysis of this compound, a non-polar or medium-polarity capillary column, such as a DB-5 or equivalent, would be suitable. usgs.gov The oven temperature program would be optimized to ensure good separation of the target analyte from other components in the sample matrix. bme.hu A typical program would start at a lower temperature and ramp up to a higher temperature to elute compounds with different volatilities. bme.hu

Common detectors for the analysis of chlorinated hydrocarbons by GC include the Flame Ionization Detector (FID) and the Electron Capture Detector (ECD). ajol.inforesearchgate.net The FID is a universal detector for organic compounds, while the ECD is highly sensitive to halogenated compounds, making it particularly well-suited for detecting Benzene, 1-chloro-4-(1-methylcyclopropyl)- at trace levels. researchgate.net

Table 2: Typical GC Parameters for Chlorinated Aromatic Hydrocarbon Analysis

| Parameter | Condition |

|---|---|

| Column | DB-5 or similar non-polar capillary column |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp. 60°C, ramped to 280°C |

| Carrier Gas | Helium or Nitrogen |

| Detector | FID or ECD |

| Detector Temperature | 300 °C |

This table outlines typical parameters used for the GC analysis of related compounds and serves as a guide for method development for Benzene, 1-chloro-4-(1-methylcyclopropyl)-.

Hyphenated Techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation method with a detection method, provide a higher degree of confidence in the identification and quantification of analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of Benzene, 1-chloro-4-(1-methylcyclopropyl)-. usgs.gov After separation by GC, the compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting mass spectrum, which shows the mass-to-charge ratio of the fragment ions, provides a unique fingerprint for the compound, allowing for its unambiguous identification. usgs.gov For quantitative analysis, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity by monitoring only the characteristic ions of the target analyte. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) can also be employed, particularly for less volatile or thermally labile compounds, though Benzene, 1-chloro-4-(1-methylcyclopropyl)- is well-suited for GC-MS. In LC-MS, the separation is performed by HPLC, and the eluent is introduced into a mass spectrometer. nih.gov Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are common ionization techniques for LC-MS analysis of chlorinated compounds. osti.gov

Environmental Fate Studies: Mechanistic Degradation Pathways (e.g., Photochemistry, Biodegradation)

The environmental fate of Benzene, 1-chloro-4-(1-methylcyclopropyl)- is governed by various degradation processes, including photochemical reactions and microbial biodegradation.

Photochemistry: In the environment, chlorobenzene (B131634) and its derivatives can undergo photodegradation. uwaterloo.ca This can occur through direct photolysis, where the molecule absorbs sunlight and is transformed, or indirect photolysis, which involves reactions with photochemically generated reactive species like hydroxyl radicals. uwaterloo.canih.gov The presence of the chloro and methylcyclopropyl substituents on the benzene ring will influence the rate and products of these photochemical reactions. nih.govrsc.org U.V. irradiation of substituted chlorobenzenes in benzene can lead to the formation of corresponding biphenyls and products of reductive dechlorination. rsc.org

Biodegradation: Microbial degradation is a key process in the natural attenuation of chlorinated aromatic compounds. eurochlor.org The biodegradability of chlorinated benzenes is influenced by the degree and position of chlorine substitution. ub.edu Aerobic biodegradation of less chlorinated benzenes is often initiated by dioxygenase enzymes, leading to the formation of chlorocatechols, which are further metabolized. ajol.info Anaerobic biodegradation can occur through reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom. researchgate.net The presence of the 1-methylcyclopropyl group may affect the susceptibility of the aromatic ring to microbial attack.

Table 3: Potential Degradation Pathways for Chlorinated Aromatic Compounds

| Degradation Process | Description | Key Intermediates/Products |

|---|---|---|

| Aerobic Biodegradation | Microbial oxidation in the presence of oxygen. | Chlorocatechols, Muconic acids |

| Anaerobic Biodegradation | Microbial reduction in the absence of oxygen. | Lower chlorinated benzenes, Benzene |

| Direct Photolysis | Degradation by direct absorption of solar radiation. | Biphenyls, Dechlorinated products |

| Indirect Photolysis | Degradation by reaction with photochemically produced oxidants (e.g., •OH). | Hydroxylated derivatives |

This table summarizes general degradation pathways for chlorinated benzenes, which are expected to be relevant for Benzene, 1-chloro-4-(1-methylcyclopropyl)-.

Future Research Directions and Emerging Trends

Development of More Sustainable Synthetic Routes

The synthesis of arylcyclopropanes, including Benzene (B151609), 1-chloro-4-(1-methylcyclopropyl)-, traditionally relies on methods that may involve hazardous reagents and generate significant waste. Future research is focused on aligning synthetic methodologies with the principles of green chemistry. thieme-connect.dechemistryjournals.net Key areas of development include the adoption of greener solvents, alternative energy inputs, and catalytic systems that improve efficiency and reduce environmental impact. jocpr.comjddhs.com

Sustainable approaches aim to minimize the environmental footprint by focusing on aspects like atom economy, use of renewable feedstocks, and energy efficiency. chemistryjournals.net Strategies such as biocatalysis, which uses enzymes to perform chemical transformations under mild conditions, and flow chemistry are being explored to create more efficient and safer manufacturing processes. chemistryjournals.netnih.gov For instance, replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, ionic liquids, or supercritical fluids can drastically reduce pollution. chemistryjournals.netjocpr.com

Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches

| Parameter | Traditional Synthesis | Sustainable Synthesis |

|---|---|---|

| Solvents | Often volatile, toxic organic solvents (e.g., Dichloromethane). jocpr.com | Water, supercritical CO2, bio-based solvents. jocpr.com |

| Catalysts | Stoichiometric, often toxic reagents. | Reusable, non-toxic catalysts (e.g., biocatalysts, iron-based catalysts). jocpr.com |

| Energy Input | High energy consumption (conventional heating). chemistryjournals.net | Energy-efficient methods (e.g., microwave-assisted, ultrasound). chemistryjournals.netjddhs.com |

| Waste Generation | High E-factor (Environmental Factor), significant byproduct formation. thieme-connect.de | Low E-factor, focus on waste prevention and atom economy. chemistryjournals.net |

Exploration of Novel Reactivity and Unprecedented Transformations

The strained three-membered ring of the cyclopropyl (B3062369) group in Benzene, 1-chloro-4-(1-methylcyclopropyl)- endows it with unique reactivity compared to other alkanes. thieme-connect.de This inherent strain can be harnessed for novel chemical transformations. Future research will likely focus on strain-release-driven reactions to access a variety of complex molecular architectures.

One promising area is the transition-metal-catalyzed functionalization of the cyclopropane (B1198618) C-H or C-C bonds. researchgate.net Such methods could enable the direct introduction of new functional groups, providing efficient pathways to novel derivatives. The electrophilic nature of fluorine-containing carbenes, often used in cyclopropanation, suggests that the electronic properties of the cyclopropyl ring in the target molecule could be exploited in various addition and ring-opening reactions. beilstein-journals.org Furthermore, exploring its participation in cycloaddition reactions could lead to the synthesis of new heterocyclic systems with potential applications in medicinal chemistry. mdpi.com

Advanced Computational Modeling for Property Prediction

Computational chemistry is becoming an indispensable tool for predicting the physicochemical properties and reactivity of molecules, thereby guiding experimental work. For Benzene, 1-chloro-4-(1-methylcyclopropyl)-, methods like Density Functional Theory (DFT) can be employed to model its molecular geometry, electronic structure, and spectroscopic characteristics. prensipjournals.comprensipjournals.com

Advanced modeling can predict key properties such as dipole moment, chemical hardness, and frontier molecular orbital energies (HOMO-LUMO gap), which are crucial for understanding the molecule's reactivity and potential applications. prensipjournals.com These computational studies can also simulate reaction pathways and transition states, helping to elucidate reaction mechanisms and predict the feasibility of novel transformations. peerj.com This in-silico approach saves significant time and resources by prioritizing the most promising synthetic routes and molecular targets for experimental validation.

Table 2: Key Properties Predictable via Computational Modeling

| Property Class | Specific Parameters | Significance |

|---|---|---|

| Geometric | Bond lengths, bond angles, dihedral angles. prensipjournals.com | Defines the 3D structure and steric environment. |

| Electronic | HOMO/LUMO energies, electrostatic potential, dipole moment. prensipjournals.com | Indicates reactivity, stability, and intermolecular interactions. |

| Spectroscopic | NMR chemical shifts (1H, 13C), vibrational frequencies (IR/Raman). prensipjournals.comprensipjournals.com | Aids in structural characterization and comparison with experimental data. |

| Thermodynamic | Heat capacity, entropy, thermal energy. prensipjournals.com | Provides insight into the stability and energy of the molecule. |

Integration with Machine Learning in Chemical Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and drug discovery. nih.gov For a compound like Benzene, 1-chloro-4-(1-methylcyclopropyl)-, ML algorithms can be trained on large datasets of known reactions to predict optimal synthetic routes, reaction conditions, and potential yields. mdpi.com

AI tools can accelerate the discovery of new analogues with desired properties by generating novel molecular structures and predicting their activities and characteristics. nih.gov This process, known as de novo drug design, can explore a vast chemical space more efficiently than traditional methods. For instance, reinforcement learning models can be used to generate molecules with specific desired characteristics, potentially leading to the discovery of new derivatives of the target compound for various applications. nih.gov

Design and Synthesis of Stereochemically Complex Analogues

The 1-methylcyclopropyl group in the target molecule contains a quaternary carbon center. Introducing chirality into analogues of this compound represents a significant area for future research. The development of asymmetric, enantioselective synthetic methods is crucial for accessing stereochemically pure versions of such molecules, which is particularly important in medicinal chemistry where different enantiomers can have vastly different biological activities. nih.gov

Future work will likely focus on catalytic asymmetric cyclopropanation reactions and diastereoselective installations of substituents onto a pre-formed cyclopropane ring. nih.govnih.gov The synthesis of axially chiral molecules through stereoselective arene formation is another advanced strategy that could be applied to create structurally unique and complex analogues. snnu.edu.cn The ability to control stereochemistry will expand the accessible chemical space, allowing for the fine-tuning of molecular properties for specific applications, drawing parallels to the importance of chiral scaffolds like bicyclo[1.1.1]pentanes (BCPs) in drug design. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.